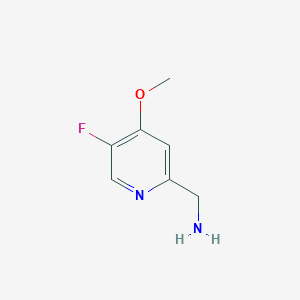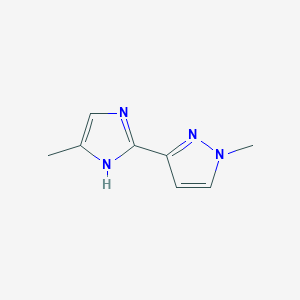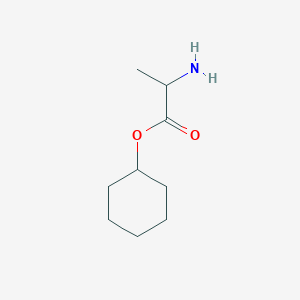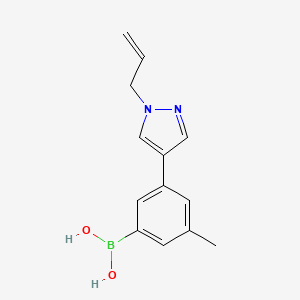
Ethyl 4-chloroquinazoline-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-chloroquinazoline-5-carboxylate is a chemical compound with the molecular formula C₁₁H₉ClN₂O₂ and a molecular weight of 236.65 g/mol . This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloroquinazoline-5-carboxylate typically involves the reaction of 4-chloroanthranilic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-chloroquinazoline-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form quinazoline N-oxides.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Major Products
Substitution: Formation of various substituted quinazolines.
Reduction: Formation of reduced quinazoline derivatives.
Oxidation: Formation of quinazoline N-oxides.
Aplicaciones Científicas De Investigación
Ethyl 4-chloroquinazoline-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 4-chloroquinazoline-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the modulation of various cellular processes, including cell growth and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-chloroquinazoline-2-carboxylate
- Methyl 4-chloroquinazoline-5-carboxylate
- Ethyl 2,4-dichloroquinazoline-7-carboxylate
- Methyl 2,4-dichloroquinazoline-5-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H9ClN2O2 |
|---|---|
Peso molecular |
236.65 g/mol |
Nombre IUPAC |
ethyl 4-chloroquinazoline-5-carboxylate |
InChI |
InChI=1S/C11H9ClN2O2/c1-2-16-11(15)7-4-3-5-8-9(7)10(12)14-6-13-8/h3-6H,2H2,1H3 |
Clave InChI |
XCNGVASEWILBAE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C(=CC=C1)N=CN=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromoimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B13665354.png)









![2-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-ol](/img/structure/B13665428.png)

![Ethyl 9-Hydroxy-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate](/img/structure/B13665435.png)

